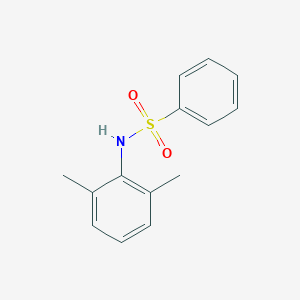

N-(2,6-dimethylphenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-7-6-8-12(2)14(11)15-18(16,17)13-9-4-3-5-10-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCQXFJDFRLCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304152 | |

| Record name | N-(2,6-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-27-8 | |

| Record name | NSC164385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-DIMETHYLBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of N 2,6 Dimethylphenyl Benzenesulfonamide and Its Analogues

Strategic Approaches to Core Structure Elaboration

The construction of the N-(2,6-dimethylphenyl)benzenesulfonamide core and its subsequent functionalization are pivotal to accessing a wide array of derivatives. Both classical and contemporary methods are employed to achieve these goals with high efficiency and selectivity.

Classical and Modern Coupling Techniques for Sulfonamide Formation

The formation of the sulfonamide bond (S-N) is a cornerstone of synthesizing this compound. The classical approach typically involves the reaction of a sulfonyl chloride with an amine. acs.org For instance, this compound can be prepared by treating benzenesulfonyl chloride with 2,6-dimethylaniline (B139824). nih.gov Similarly, derivatives like 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide are synthesized from 2,4-dichlorobenzenesulfonylchloride and 2,6-dimethylaniline. nih.gov 4-Methylbenzenesulfonylchloride can also be reacted with 2,6-dimethylaniline to yield N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide. nih.gov

Modern advancements in coupling chemistry have provided milder and more versatile alternatives. thieme-connect.com These include:

Copper-Catalyzed Coupling: Copper catalysis facilitates the coupling of aryl boronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.org

Palladium-Catalyzed Coupling: Palladium catalysts are effective in coupling aryl iodides with DABSO to form aryl ammonium (B1175870) sulfinates, which can then be converted to sulfonamides. organic-chemistry.org

Electrochemical Coupling: An environmentally friendly approach involves the electrochemical oxidative coupling of thiols and amines, driven by electricity without the need for sacrificial reagents. acs.org

Visible Light-Induced Coupling: A dual copper and visible light-catalyzed S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides offers a mild, redox-neutral pathway to sulfonamides. nih.gov

These modern techniques often exhibit broader substrate scope and functional group tolerance compared to classical methods. acs.orgorganic-chemistry.org

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of this compound and its analogues is crucial for creating specific isomers with desired properties. The steric hindrance provided by the two methyl groups on the phenyl ring ortho to the nitrogen atom significantly influences the orientation of substituents. In the crystal structure of this compound, the N-H bond is oriented trans to one of the S=O double bonds. nih.govresearchgate.netnih.goviucr.org This conformational preference can direct the approach of reagents.

In the case of 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, the N-H bond in the C-SO2-NH-C segment orients itself away from the two ortho-methyl groups and towards the ortho-chloro group of the sulfonyl benzene (B151609) ring. nih.gov The use of directing groups can also enable regioselective C-H functionalization, providing access to specifically substituted thiophenes and other heterocycles. researchgate.net Furthermore, solvent effects have been shown to play a significant role in the regioselective N-functionalization of tautomerizable heterocycles, with different solvents favoring the formation of specific products. mdpi.com

Synthesis of Diversified this compound Derivatives

The core structure of this compound serves as a versatile scaffold for further chemical modifications. These modifications can be targeted at the N-substituted phenyl ring, the benzenesulfonamide (B165840) moiety, or through the integration of complex heterocyclic systems.

Chemical Modifications at the N-Substituted Phenyl Ring

The N-substituted phenyl ring of this compound offers several positions for the introduction of new functional groups.

Substitution on the Phenyl Ring: The synthesis of derivatives such as 4-Amino-N-(2,6-dimethylphenyl)benzenesulfonamide demonstrates the feasibility of introducing substituents onto the aniline-derived ring. biosynth.com

Modifications of Existing Substituents: In analogues like N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the bromo substituent can be transformed into styryl groups through palladium-catalyzed cross-coupling reactions. researchgate.net

Table 1: Examples of Chemical Modifications at the N-Substituted Phenyl Ring

| Starting Material | Reagents and Conditions | Product |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 4-Methoxystyrene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 5-(4-Methoxystyryl)-2-(p-tolylsulfonamido)acetophenone |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 4-(Trifluoromethyl)styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 5-(4-(Trifluoromethyl)styryl)-2-(p-tolylsulfonamido)acetophenone |

Data sourced from a study on the synthesis and evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. researchgate.net

Derivatization of the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule also provides ample opportunities for diversification.

Substitution on the Benzene Ring: The synthesis of compounds like 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide nih.gov and N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide nih.gov highlights the ability to introduce various substituents onto the benzenesulfonyl ring.

Formation of Azo Compounds: The benzenesulfonamide moiety can be derivatized to form new azo compounds. For example, 2-amino-4-chlorobenzenesulfonamide (B1266025) can be diazotized and coupled with other aromatic compounds to create complex structures. ekb.eg

Alkylation and Arylation: The sulfonamide nitrogen can be alkylated or arylated to produce secondary and tertiary sulfonamides. organic-chemistry.orgnih.gov

Table 2: Examples of Derivatization of the Benzenesulfonamide Moiety

| Starting Material | Reagents and Conditions | Product |

| Toluene | Chlorosulfonic acid, Chloroform | 4-Methylbenzenesulfonylchloride |

| 1,3-Dichlorobenzene | Chlorosulfonic acid, Chloroform | 2,4-Dichlorobenzenesulfonylchloride |

| 2-Amino-4-chlorobenzenesulfonamide | NaNO₂, HCl; then 2,4-dihydroxy-5-methoxybenzaldehyde | 4-Chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamide |

Data compiled from various synthetic procedures. nih.govnih.govekb.eg

Integration of Complex Heterocyclic Systems

The this compound framework can be incorporated into or appended with various heterocyclic systems, leading to molecules with increased structural complexity and potentially novel properties.

Synthesis of Thiazolidinones: Azo-azomethine derivatives of sulfonamides can react with thioglycolic acid to form thiazolidinone rings. ekb.eg

Formation of Piperidinecarboxamides: 2-Piperidinecarboxylic acid can be activated and reacted with 2,6-dimethylaniline to form 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. google.com

Synthesis of Sultams: Vinyl sulfonamides can undergo various cyclization reactions, such as intramolecular Heck reactions and ring-closing metathesis, to form a diverse range of sultams (cyclic sulfonamides). psu.edu

Multicomponent Reactions: Multicomponent reactions offer an efficient way to construct complex heterocyclic systems incorporating the sulfonamide motif in a single step. chebanov.org

Table 3: Examples of Integration of Complex Heterocyclic Systems

| Starting Material | Reagents and Conditions | Product |

| 4-Chloro-2-((5-((4-((pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl)-2-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamide | Thioglycolic acid, ZnCl₂, Dioxane, reflux | 4-(2-(3-((5-Chloro-2-sulfamoylphenyl)diazenyl)-4-hydroxy-5-methoxyphenyl)-4-oxothiazolidin-3-yl)-N-(pyrimidin-2-yl)benzenesulfonamide |

| 2-Piperidinecarboxylic acid | Thionyl chloride; then 2,6-dimethylaniline | 1-N-(2,6-Dimethyl phenyl)-2-piperidinecarboxamide |

Data sourced from synthetic procedures for thiazolidinones and piperidinecarboxamides. ekb.eggoogle.com

Spectroscopic and Spectrometric Characterization of Synthesized Analogues

The structural elucidation of newly synthesized analogues of this compound relies heavily on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms, confirming the successful synthesis and purity of the compounds. The primary techniques employed for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectra of this compound and its analogues typically exhibit characteristic signals corresponding to the aromatic protons of the two rings, the N-H proton of the sulfonamide linkage, and the protons of the methyl groups. The chemical shifts (δ) of the aromatic protons are generally observed in the downfield region, typically between 6.5 and 8.5 ppm. researchgate.net The N-H proton signal, often a broad singlet, can vary in its chemical shift depending on the solvent and concentration, but is a key indicator of the sulfonamide group. The methyl protons on the dimethylphenyl ring give rise to a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectra of N-aryl benzenesulfonamides show distinct signals for the aromatic carbons, with the carbons attached to the sulfonyl group and the nitrogen atom being significantly deshielded. For instance, in N-(4-methylphenyl)-4-methylbenzenesulfonamide, the carbon signals are observed in the range of 20-145 ppm. rsc.org

The following table summarizes representative ¹H and ¹³C NMR data for some analogues of this compound.

Table 1: Representative NMR Data for N-Aryl Benzenesulfonamide Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-Methyl-N-phenylbenzenesulfonamide | 7.69 (d, J = 8.0 Hz, 2H), 7.25-7.19 (m, 5H), 7.10-7.06 (m, 3H), 2.36 (s, 3H) | 143.9, 136.6, 136.0, 129.7, 129.3, 127.3, 125.2, 121.4, 21.5 | rsc.org |

| 4-Methyl-N-(p-tolyl)benzenesulfonamide | 7.65 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 7.6 Hz, 2H), 7.03-6.94 (m, 5H), 2.36 (s, 3H), 2.26 (s, 3H) | 143.7, 136.1, 135.3, 133.8, 129.8, 129.6, 127.3, 122.2, 21.5, 20.8 | rsc.org |

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | 7.61 (d, J = 8.0 Hz, 2H), 7.19 (d, J = 8.0 Hz, 2H), 7.10 (s, 1H), 6.99 (d, J = 9.2 Hz, 2H), 6.73 (d, J = 8.8 Hz, 2H), 3.73 (s, 3H), 2.36 (s, 3H) | 157.8, 143.7, 136.0, 129.6, 129.1, 127.3, 125.2, 114.4, 55.4, 21.5 | rsc.org |

| N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | 7.68 (d, J = 8.4 Hz, 2H), 7.49 (s, 1H), 7.23 (d, J = 8.4 Hz, 2H), 7.17 (d, J = 8.8 Hz, 2H), 7.04 (d, J = 8.8 Hz, 2H), 2.37 (s, 3H) | 144.2, 135.6, 135.2, 130.8, 129.8, 129.4, 127.3, 122.8, 21.6 | rsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. For this compound and its analogues, the IR spectrum provides clear evidence for the sulfonamide group. The characteristic vibrational bands include the N-H stretching, and the asymmetric and symmetric stretching of the S=O bonds.

The N-H stretching vibration in solid-state benzenesulfonamide derivatives is typically observed in the range of 3300-3400 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are strong and appear in distinct regions of the spectrum, usually around 1383-1318 cm⁻¹ for the asymmetric stretch and at lower frequencies for the symmetric stretch. researchgate.net For instance, in the IR spectra of some benzenesulfonamide derivatives, the stretching vibration of ν(C=N) was observed at 1627 cm⁻¹ and 1630 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for N-Aryl Benzenesulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3300 - 3400 | researchgate.net |

| SO₂ | Asymmetric Stretching | 1383 - 1318 | researchgate.net |

| SO₂ | Symmetric Stretching | ~1160 | |

| C=C | Aromatic Stretching | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₁₄H₁₅NO₂S), the expected molecular weight is approximately 261.33 g/mol . nih.gov The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C(aryl) bond. For example, the mass spectrum of the parent compound, benzenesulfonamide, shows a prominent molecular ion peak at m/z 157, along with fragment ions at m/z 141, 93, and 77. chemicalbook.com In some cases, electrospray ionization (ESI-MS) is used, which may show peaks corresponding to [M+H]⁺ or [M+Na]⁺. nih.gov

The purity of synthesized benzenesulfonamide derivatives can be verified by mass spectrometry measurements. nih.govtuni.fi For instance, the purity of certain derivatives was confirmed to be greater than 95% through such measurements. nih.govtuni.fi

In Vitro and Preclinical Pharmacological Investigations of N 2,6 Dimethylphenyl Benzenesulfonamide and Its Analogues

Enzyme Inhibition Potentials

GABA Transaminase Enzyme Inhibition

Gamma-aminobutyric acid (GABA) transaminase is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA. Inhibition of this enzyme leads to increased GABA concentrations in the brain, a mechanism utilized by anticonvulsant drugs. abcam.com Extensive literature searches did not yield specific data on the inhibitory activity of N-(2,6-dimethylphenyl)benzenesulfonamide or its direct analogues against the GABA transaminase enzyme. Research in this area has primarily focused on irreversible inhibitors like vigabatrin. abcam.com

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, differentiation, and survival, with the δ isoform being predominantly expressed in hematopoietic cells. nih.gov While the development of PI3Kδ inhibitors is an active area of cancer research, current investigations have centered on specific scaffolds, such as imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov Based on available scientific literature, there are no specific studies evaluating this compound or its close analogues for inhibitory activity against PI3Kδ.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). The sulfonamide moiety is a well-established pharmacophore in selective COX-2 inhibitors. Research into benzenesulfonamide (B165840) analogues has identified potent COX-2 inhibitory activity. A study on new pyridazine-based sulfonamide derivatives revealed effective COX-2 inhibition with IC₅₀ values in the sub-micromolar range. nih.gov For instance, methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazine (B1198779) derivatives demonstrated IC₅₀ values of 0.05 µM and 0.06 µM, respectively, which are comparable to the selective COX-2 inhibitor Celecoxib (IC₅₀ = 0.05 µM). nih.gov This highlights the potential of the benzenesulfonamide scaffold in designing selective COX-2 inhibitors.

Table 1: COX-2 Inhibitory Activity of Selected Sulfonamide Analogues

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Celecoxib (Reference) | 19.4 | 0.05 | >388 |

| Pyridazine Analogue 7a | 12.6 | 0.05 | 252 |

| Pyridazine Analogue 7b | 11.5 | 0.06 | 191.7 |

| Pyridazine Analogue 3 | 10.3 | 0.07 | 147.1 |

| Pyridazine Analogue 5c | 9.8 | 0.07 | 140 |

| Pyridazine Analogue 7c | 11.2 | 0.08 | 140 |

| Pyridazine Analogue 7d | 12.1 | 0.08 | 151.3 |

| Pyridazine Analogue 7e | 10.5 | 0.09 | 116.7 |

Data sourced from a study on pyridazine-based sulfonamides. nih.gov The selectivity index is calculated as IC₅₀ (COX-1)/IC₅₀ (COX-2).

Dihydropteroate Synthase Inhibition

Evaluation of Antimicrobial Properties

Antibacterial Activity against Pathogenic Bacterial Strains

Analogues of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. In one study, newly synthesized benzenesulphonamide derivatives bearing a carboxamide functionality were tested for their minimum inhibitory concentration (MIC). The results showed varied efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Another investigation into N-(thiazol-2-yl)benzenesulfonamides found that an isopropyl-substituted derivative displayed a potent MIC of 3.9 μg/mL against Staphylococcus aureus. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Analogues against Pathogenic Bacteria

| Compound Analogue | E. coli (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | S. typhi (mg/mL) | B. subtilis (mg/mL) |

|---|---|---|---|---|---|

| Carboxamide 4d | 6.72 | - | - | - | - |

| Carboxamide 4h | - | 6.63 | - | - | - |

| Carboxamide 4a | - | - | 6.67 | 6.45 | - |

| Carboxamide 4f | - | - | - | - | 6.63 |

Data adapted from a study on new benzenesulphonamide carboxamide derivatives. researchgate.net

Antifungal Activity Assessment

The antifungal potential of benzenesulfonamide derivatives has also been explored. A study evaluating new benzenesulphonamide-carboxamide compounds reported their activity against fungal strains Candida albicans and Aspergillus niger. researchgate.net The minimum inhibitory concentration (MIC) values indicated a degree of antifungal efficacy.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Analogues against Fungal Pathogens

| Compound Analogue | C. albicans (mg/mL) | A. niger (mg/mL) |

|---|---|---|

| Carboxamide 4e | 6.63 | 6.28 |

| Carboxamide 4h | 6.63 | - |

Data sourced from a study on new benzenesulphonamide carboxamide derivatives. researchgate.net

Anticonvulsant Activity Assessment in Preclinical Models

The evaluation of this compound and its structural analogues in preclinical settings has highlighted their potential as anticonvulsant agents. These studies are crucial for determining the profile of activity and predicting clinical utility in treating seizure disorders.

Pharmacological Evaluation in Seizure Induction Paradigms

The primary screening of anticonvulsant drug candidates often involves acute seizure models in rodents, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. google.com These models represent generalized tonic-clonic and absence seizures, respectively. While direct experimental data for this compound is not extensively reported in readily available literature, the activity of its analogues provides significant insights.

For instance, studies on various N-aryl benzenesulfonamides and related sulfonamide derivatives have demonstrated significant protection in these models. The MES test, which indicates an ability to prevent seizure spread, has been a key evaluation tool. researchgate.netnih.gov An analogue, 4-amino-N-(2,6-dimethylphenyl)benzamide, was shown to be a potent anticonvulsant, antagonizing MES-induced seizures in mice with an oral median effective dose (ED50) of 1.7 mg/kg. researchgate.net Another related series, N-(2,6-dimethylphenyl)pyridinedicarboximides, also showed primary activity against MES-induced seizures. nih.gov

The scPTZ test is used to identify compounds that can raise the seizure threshold. google.com Certain sulfonamide derivatives have shown efficacy in this model, indicating a potential to treat absence seizures. For example, 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide was identified as having a low ED50 of 22.50 mg/kg in the scPTZ test. The broad screening of sulfonamide derivatives often reveals varied activity profiles, with some compounds being active in both the MES and scPTZ tests, suggesting a broad spectrum of anticonvulsant action. nih.gov

| Compound | Test Model | Effective Dose (ED₅₀) | Species | Source |

|---|---|---|---|---|

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Maximal Electroshock (MES) | 1.7 mg/kg (oral) | Mice | researchgate.net |

| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Maximal Electroshock (MES) | 54.2 µmol/kg (oral) | Rats | nih.gov |

| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Maximal Electroshock (MES) | 160.9 µmol/kg (i.p.) | Mice | nih.gov |

| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide | Subcutaneous Pentylenetetrazole (scPTZ) | 22.50 mg/kg | Mice |

Proposed Molecular Mechanisms Underlying Anticonvulsant Effects

The mechanisms by which sulfonamide derivatives exert their anticonvulsant effects are believed to be multifactorial. A prominent proposed mechanism for many anticonvulsants is the modulation of voltage-gated ion channels. For example, some broad-spectrum anticonvulsant sulfamide (B24259) derivatives have been found to inhibit voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels, while also acting as potassium (K+) channel openers. nih.gov This multi-target action can lead to a "neurostabilizing" effect, which is beneficial for controlling various seizure types. nih.gov

Another key area of investigation is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. One study on N4-(2,6-dimethylphenyl) semicarbazones, which are structurally related to the target compound, found that a lead compound increased GABA levels by 118% and inhibited the GABA transaminase enzyme, which is responsible for GABA degradation. mdpi.com

The structural features of these compounds, including a hydrophobic group, a hydrogen-binding domain, and an electron donor group, are thought to be key for their anticonvulsant pharmacophore. sigmaaldrich.com The hydrophobic moiety, such as the dimethylphenyl group, may facilitate penetration of the blood-brain barrier. sigmaaldrich.com

Anticancer and Cytotoxic Activity Profiling

The sulfonamide scaffold is a well-established pharmacophore in anticancer drug discovery, with several approved drugs and numerous investigational compounds. Derivatives of benzenesulfonamide have been evaluated for their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell division cycle.

In Vitro Antiproliferative Studies in Various Cancer Cell Lines

A multitude of sulfonamide derivatives have demonstrated cytotoxic and antiproliferative activity against a wide array of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While specific IC₅₀ values for this compound are not prominently documented, numerous studies on analogous compounds illustrate the potential of this chemical class. For example, benzenesulfonamide-bearing imidazole (B134444) derivatives have been tested against triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines, with the most active compound showing an EC₅₀ of 20.5 µM against MDA-MB-231 cells. researchgate.netnih.gov In another study, N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide were evaluated against HeLa (cervical cancer), MDA-MB231, and MCF-7 (breast cancer) cells, with the latter showing a GI₅₀ of 4.62 µM against MDA-MB231. nih.gov

The anticancer activity often depends on the specific substitutions on the benzenesulfonamide structure. mdpi.com These compounds have been evaluated against cell lines from various cancer types, including lung (A549), liver (HepG2), colon (HCT-116), and glioblastoma (U87). sigmaaldrich.commdpi.com

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/EC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 µM (EC₅₀) | nih.gov |

| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Malignant Melanoma) | 27.8 µM (EC₅₀) | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast Cancer) | 4.62 µM (GI₅₀) | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 µM (GI₅₀) | nih.gov |

| AL106 (A benzenesulfonamide analog) | U87 (Glioblastoma) | 58.6 µM (IC₅₀) | |

| Sulfonamide-linked Schiff Base (Compound 1) | MCF-7 (Breast Cancer) | 0.09 µM (IC₅₀) | sigmaaldrich.com |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of sulfonamides are often mediated by their ability to trigger apoptosis and interfere with the cell cycle. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Sulfonamide derivatives have been shown to induce apoptosis through various molecular pathways. This can involve the activation of caspases (key executioner proteins in apoptosis), modulation of the Bcl-2 family of proteins which regulate mitochondrial-mediated apoptosis, and upregulation of tumor suppressor proteins like p53. nih.govsigmaaldrich.com For example, one sulfonamide derivative was found to induce apoptosis in UO-31 renal cancer cells by increasing the expression of BAX (a pro-apoptotic protein), caspase-3, and p53, while decreasing the expression of the anti-apoptotic protein Bcl-2. sigmaaldrich.com

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. Depending on the compound and the cell type, arrest can occur at different phases of the cell cycle, such as G0/G1, S, or G2/M. researchgate.netnih.gov For instance, a novel sulfonamide derivative, DFS16, was reported to induce cell cycle arrest at the G2/M phase in multiple myeloma cells. Another analogue was found to cause G0/G1 cell cycle arrest in human renal cancer cells. researchgate.net This disruption of the cell division process is a key strategy in cancer therapy.

Receptor Ligand Binding and Modulation Studies

The biological effects of this compound and its analogues are initiated by their binding to specific molecular targets. While comprehensive ligand binding profiles are not available for every derivative, studies on related compounds provide strong indications of their potential interactions.

Benzenesulfonamide analogues have been identified as potent kinase inhibitors, suggesting that they bind to the ATP-binding site of various protein kinases. The Tropomyosin receptor kinase A (TrkA) has been identified as a potential target for benzenesulfonamide analogues in the context of glioblastoma. In silico docking studies predicted that these compounds could form stabilizing interactions with key residues in the TrkA active site.

Furthermore, certain sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. An analogue, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, is reported to have high binding affinity for carbonic anhydrases. The inhibition of tumor-associated CA isozymes, such as CA IX and XII, is a validated anticancer strategy.

In the context of neurological activity, ion channels are a major class of receptors. A study on N-(2-methoxyphenyl) benzenesulfonamide, a structural analogue, identified it as a novel regulator of G protein-gated inward rectifier K+ (GIRK) channels. This compound was found to enhance the activation of the channel in a manner dependent on the presence of a G-protein coupled receptor (GPCR) agonist, suggesting it acts as a positive allosteric modulator rather than a direct channel opener. This finding highlights the potential for benzenesulfonamide derivatives to finely tune neuronal excitability through interactions with ion channels.

Endothelin Receptor Subtype Selectivity (ETA and ETB)

Research into benzenesulfonamide derivatives has led to the discovery of compounds with high affinity and selectivity for the ETA receptor. A key strategy in achieving this has been the introduction of specific substituents on the benzenesulfonamide core. For instance, the development of biphenylsulfonamides, where a second phenyl ring is introduced, has been a particularly fruitful approach.

A notable series of biphenylsulfonamide endothelin antagonists emerged from the modification of N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide. nih.gov Substitution at the ortho position of the benzenesulfonamide moiety led to the identification of a novel class of ETA-selective antagonists. Further structure-activity relationship (SAR) studies on the pendant phenyl ring revealed that hydrophobic groups at the 4'-position and an amino group at the 2'-position significantly enhanced binding affinity and functional antagonism at the ETA receptor. nih.gov

One of the most well-characterized analogues from this class is BMS-187308, which incorporates a 4'-isobutyl and a 2'-amino substituent. This compound demonstrated a high affinity for the ETA receptor. nih.gov Further optimization of this biphenylsulfonamide scaffold led to the discovery of even more potent and selective ETA antagonists. For example, BMS-207940, a derivative of N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide, exhibited exceptionally high potency and selectivity for the ETA receptor. nih.gov

The following tables summarize the endothelin receptor binding affinities for some of these advanced analogues.

Table 1: Endothelin Receptor Binding Affinity of Biphenylsulfonamide Analogues

| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity (ETB/ETA) |

|---|---|---|---|

| BMS-193884 | 1.5 | 1900 | 1267 |

Data sourced from a 2003 study on biphenylsulfonamide endothelin receptor antagonists. nih.gov

Table 2: Functional Antagonism of Biphenylsulfonamide Analogues

| Compound | ETA Functional Antagonism (pA2) |

|---|

Data reflects the potency in inhibiting ET-1 induced contractions in isolated rat aorta. nih.gov

The high selectivity of these compounds for the ETA receptor over the ETB receptor is a critical finding. Selective blockade of the ETA receptor is hypothesized to inhibit the detrimental vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial functions of the ETB receptor, such as ET-1 clearance and vasodilation. researchgate.net The development of these potent and selective antagonists from the benzenesulfonamide chemical class underscores the therapeutic potential of targeting the endothelin system. researchgate.netcapes.gov.br

Elucidation of Structure Activity Relationships Sar and Pharmacophore Modeling

Impact of Substituent Electronic and Steric Properties on Biological Activity

Systematic structural modifications of the N-phenylbenzenesulfonamide scaffold have revealed the critical role of substituent properties on both the phenyl and benzenesulfonamide (B165840) rings in determining the inhibitory potency against LDHA. The parent compound, N-phenylbenzenesulfonamide, demonstrated an initial hit activity, which prompted further exploration of its derivatives.

Further SAR studies on this scaffold have elucidated the impact of various substituents on the benzenesulfonamide ring. For instance, the introduction of a chlorine atom at the para position of the benzenesulfonamide ring led to a significant increase in inhibitory activity. The electronic and steric properties of different substituents on the benzenesulfonamide ring have been shown to modulate the binding affinity for LDHA.

The following table summarizes the in vitro inhibitory activity (IC50) of selected N-phenylbenzenesulfonamide derivatives against LDHA, highlighting the influence of different substitution patterns.

| Compound | Substituent (R) on Benzenesulfonamide Ring | IC50 (nM) for LDHA |

|---|---|---|

| 1 | H | 720 |

| 2 | 4-Cl | 280 |

| 3 | 4-F | 350 |

| 4 | 4-Br | 310 |

| 5 | 4-CH3 | 450 |

| 6 | 3,4-diCl | 156 |

The data indicates that electron-withdrawing groups, such as halogens, at the para position of the benzenesulfonamide ring generally enhance the inhibitory potency. The most potent compound in this series, with a 3,4-dichloro substitution pattern, exhibited an IC50 of 156 nM. nih.gov This suggests that both the electronic nature and the position of the substituents are critical for optimal activity.

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of more potent and selective N-phenylbenzenesulfonamide-based LDHA inhibitors has been guided by an understanding of their binding mode within the active site of the enzyme. Molecular modeling studies have been instrumental in identifying key interactions that can be leveraged for structural optimization.

A primary principle in the design of these inhibitors is the strategic placement of substituents to maximize favorable interactions with the enzyme's binding pocket. The sulfonamide moiety plays a crucial role, forming key hydrogen-bonding interactions within the LDHA active site. nih.gov Therefore, modifications that enhance the hydrogen-bonding capacity of this group without introducing unfavorable steric clashes are a key design consideration.

The optimization of potency has been achieved by exploring the substituent effects on the benzenesulfonamide ring. The observation that di-substitution with electron-withdrawing groups, as seen in the 3,4-dichloro derivative, leads to enhanced activity provides a clear direction for further design. nih.gov This suggests that the electronic landscape of the benzenesulfonamide ring is a key determinant of binding affinity.

Selectivity for LDHA over other isoforms, such as LDHB, is another important aspect of the rational design process. While not extensively detailed in the initial studies, achieving selectivity often involves exploiting subtle differences in the amino acid residues of the binding sites between the isoforms. Future design efforts could focus on introducing functionalities that interact specifically with residues unique to the LDHA active site.

Identification of Essential Pharmacophoric Features for Target Interaction

Pharmacophore modeling, based on the structures of active N-phenylbenzenesulfonamide derivatives, has been employed to define the essential three-dimensional arrangement of chemical features required for LDHA inhibition. These models serve as a valuable tool for virtual screening and the design of novel inhibitors with improved properties.

The key pharmacophoric features identified for this class of LDHA inhibitors include:

Two Aromatic Rings: The N-phenyl and benzenesulfonyl rings are fundamental components of the scaffold, providing a rigid framework for the presentation of other functional groups. These rings are involved in hydrophobic interactions within the binding pocket.

A Hydrogen Bond Acceptor: The sulfonyl oxygen atoms of the sulfonamide group act as crucial hydrogen bond acceptors, forming interactions with backbone amides of amino acid residues in the LDHA active site. nih.gov

A Hydrogen Bond Donor: The N-H group of the sulfonamide linkage serves as a hydrogen bond donor, contributing to the binding affinity. nih.gov

Specific Substitution Patterns: The presence of substituents at particular positions on the aromatic rings, such as the 2,6-dimethyl groups on the N-phenyl ring and electron-withdrawing groups on the benzenesulfonamide ring, are considered important features for enhanced potency.

A representative pharmacophore model would thus consist of two hydrophobic aromatic features, a hydrogen bond acceptor feature, and a hydrogen bond donor feature, all arranged in a specific spatial orientation dictated by the N-phenylbenzenesulfonamide core. This model encapsulates the essential steric and electronic requirements for effective binding to the LDHA enzyme.

Computational Chemistry and in Silico Drug Discovery Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies targeting N-(2,6-dimethylphenyl)benzenesulfonamide are not extensively documented in publicly available literature, the methodology is widely applied to other benzenesulfonamide (B165840) derivatives to predict their binding modes and affinities against various protein targets. mdpi.comtandfonline.comnih.gov

These studies typically involve docking the sulfonamide ligand into the active site of a target protein to predict its binding conformation and estimate the binding affinity, often expressed as a docking score in kcal/mol. For instance, benzenesulfonamide derivatives have been successfully docked against enzymes like carbonic anhydrases (CAs), acetylcholinesterase (AChE), and α-glucosidase. mdpi.comtandfonline.comtandfonline.com In such simulations, the sulfonamide group is a key pharmacophore, often forming critical hydrogen bonds and coordinating with metal ions, such as the zinc ion in the active site of carbonic anhydrase. tandfonline.comnih.gov

A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the binding pocket of a relevant receptor, for example, the ATP-binding site of DNA gyrase B, a known target for other antibacterial sulfonamides. nih.gov The results would predict the binding pose, identify key interacting amino acid residues (e.g., through hydrogen bonds with the sulfonamide's oxygen or NH group), and provide a binding energy score. The 2,6-dimethylphenyl group would be expected to form significant hydrophobic or van der Waals interactions within a corresponding sub-pocket of the enzyme.

Table 1: Representative Docking Scores for Benzenesulfonamide Derivatives Against Various Enzymes

| Derivative | Target Enzyme | Docking Score (kcal/mol) | Reference |

| Benzenesulfonamide-Triazole Derivative (9c) | Carbonic Anhydrase I (hCA I) | -5.13 | tandfonline.comnih.gov |

| Benzenesulfonamide-Triazole Derivative (9h) | Carbonic Anhydrase II (hCA II) | -5.32 | tandfonline.comnih.gov |

| Benzylidene-N-(phenylsulfonyl) Hydrazine Derivative (4c) | Breast Cancer Receptor (4PYP) | -8.11 | nih.gov |

| Benzylidene-N-(phenylsulfonyl) Hydrazine Derivative (4e) | Breast Cancer Receptor (4PYP) | -8.96 | nih.gov |

This table illustrates typical docking scores from studies on other benzenesulfonamide derivatives to provide context for potential results for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and geometric parameters of a molecule. For this compound, DFT calculations can provide deep insights into its structural stability, reactivity, and spectroscopic properties. These calculations typically start with the geometry obtained from X-ray crystallography and optimize it to find the minimum energy conformation. mkjc.in

Studies on the crystal structure of this compound reveal that the two aromatic rings are tilted relative to each other, with a dihedral angle of 44.9°. nih.gov The N-H bond is positioned trans to one of the S=O double bonds. nih.gov DFT calculations, using functionals like B3PW91 with a 6-31G(d,p) basis set, can compute these geometric parameters and show strong agreement with experimental X-ray diffraction data. mkjc.in

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations can also map the electron density and electrostatic potential, highlighting the electron-rich regions (like the sulfonyl oxygens) and electron-poor regions, which are crucial for understanding intermolecular interactions.

Table 2: Experimental and Theoretical Structural Parameters for this compound

| Parameter | Description | Experimental Value (X-ray Crystallography) | Hypothetical DFT Calculated Value |

| Dihedral Angle | Angle between the two aromatic rings | 44.9 (1)° | Would be calculated for comparison |

| Torsion Angle | C-SO2-NH-C | Not explicitly stated, but calculable | Would be calculated for comparison |

| Bond Length | S=O | ~1.43 Å (average) | Would be calculated for comparison |

| Bond Length | S-N | ~1.64 Å | Would be calculated for comparison |

| HOMO-LUMO Gap | Electronic energy gap | Not Applicable | Would be calculated (eV) |

Experimental data sourced from Gowda et al. (2008). nih.gov DFT values are hypothetical but represent typical outputs of such a study.

Advanced Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling is a central strategy in rational drug design that defines the essential 3D arrangement of chemical features responsible for a molecule's biological activity. The sulfonamide moiety itself is considered a promising pharmacophore due to its versatile roles in enzyme inhibition. researchgate.net this compound can serve as a template for developing a 3D pharmacophore model.

The process begins by identifying the key interaction features of the molecule, such as hydrogen bond donors (the N-H group), hydrogen bond acceptors (the sulfonyl oxygens), and hydrophobic regions (the two aromatic rings). A 3D pharmacophore model can be constructed based on the known interactions of a similar ligand within a protein's active site, such as clorobiocin (B606725) in DNA gyrase B. nih.gov

Once a pharmacophore model is generated and validated, it can be used as a 3D query to perform a virtual screen of large chemical databases like ZINC. nih.govresearchgate.net This process filters for molecules that spatially match the pharmacophore's features. The hits from this initial screening are then typically subjected to further filtering, such as applying Lipinski's rule of five for drug-likeness, and subsequent molecular docking to refine the list of potential candidates. nih.govresearchgate.net This hierarchical approach efficiently identifies novel compounds that are likely to exhibit the desired biological activity, making it a powerful tool for discovering new inhibitors for targets like DNA gyrase B. researchgate.netbiorxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of its interactions over time. nih.gov Following a successful docking of this compound into a target protein, an MD simulation would be the logical next step to validate the binding pose and assess its stability. nih.govnih.gov

A typical MD simulation runs for a duration of nanoseconds (e.g., 100 ns) and tracks the movements of all atoms in the system, which is solvated in a water box with physiological ion concentrations. nih.govacs.org The analysis of the resulting trajectory provides crucial information. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is calculated to determine if the complex reaches a stable equilibrium. acs.org

Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This provides a more accurate estimation of binding affinity than docking scores alone. Analysis of the trajectory can also reveal the persistence of key interactions, such as hydrogen bonds, and the conformational flexibility of the ligand within the binding site. For this compound, MD simulations would clarify how the 2,6-dimethylphenyl group settles into a hydrophobic pocket and how its orientation affects the stability of the entire complex. acs.orgresearchgate.net

Crystallographic and Conformational Analysis of N 2,6 Dimethylphenyl Benzenesulfonamide Derivatives

Single Crystal X-ray Diffraction Studies of Molecular and Supramolecular Architectures

The supramolecular architecture is dominated by hydrogen bonding, which organizes the molecules into specific patterns within the crystal lattice. In N-(2,6-dimethylphenyl)benzenesulfonamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains that extend along the a-axis. nih.govresearchgate.net

Derivatives of this compound exhibit variations in their crystal packing, influenced by the nature and position of substituents. For instance, in N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide , the presence of a methyl group on the benzenesulfonyl ring leads to a dihedral angle of 49.8(1)° between the two aromatic rings. nih.gov The molecules are linked into zigzag chains by N-H···O hydrogen bonds. nih.gov

In N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide , the introduction of two methyl groups on the benzenesulfonyl ring results in a dihedral angle of 41.7(1)°. nih.gov The crystal packing in this derivative is characterized by the formation of centrosymmetric dimers through pairs of N-H···O(S) hydrogen bonds. nih.gov

The crystallographic data for this compound and some of its derivatives are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) |

| This compound | Monoclinic | P2₁/n | 5.2133(7) | 17.971(2) | 14.040(1) | 91.681(9) | 44.9(1) |

| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | Monoclinic | P2₁/c | 8.356(1) | 12.378(2) | 14.004(2) | 104.00(1) | 49.8(1) |

| N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | Monoclinic | P2₁/c | 11.119(2) | 8.312(1) | 16.043(2) | 97.27(1) | 41.7(1) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The supramolecular assembly of this compound derivatives in the solid state is primarily governed by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role.

A consistent feature across this class of compounds is the formation of N-H···O hydrogen bonds . In the parent compound, this compound, these interactions link the molecules into chains. nih.govresearchgate.net The hydrogen atom of the sulfonamide nitrogen acts as a donor, while one of the sulfonyl oxygen atoms acts as an acceptor. The geometry of this hydrogen bond has been characterized with an N···O distance of 3.179(2) Å and an N-H···O angle of 131°. nih.gov

The nature of the substituents on the aromatic rings can influence the hydrogen bonding network. For example, in N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, the molecules are linked into infinite zigzag chains running parallel to the a-axis via N-H···O hydrogen bonds. nih.gov Similarly, in N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, molecules are packed into centrosymmetric dimers through pairs of N-H···O(S) hydrogen bonds. nih.gov

The table below details the hydrogen bond geometries for this compound and one of its derivatives.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| This compound | N1-H1N···O1 | 0.86 | 2.55 | 3.179(2) | 131 |

| This compound | C5-H5···O2 | 0.93 | 2.57 | 3.229(3) | 129 |

| N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | N1-H1N···O2 | 0.83(2) | 2.20(2) | 3.024(3) | 168(2) |

Conformational Preferences and Torsion Angle Distributions

The conformation of this compound derivatives is largely defined by the torsion angles around the S-N bond and the orientation of the two aromatic rings relative to each other. The steric bulk of the 2,6-dimethylphenyl group significantly influences these conformational preferences.

A key conformational feature is the orientation of the N-H bond relative to the S=O bonds of the sulfonamide group. In this compound, the N-H bond is observed to be trans to one of the S=O double bonds. nih.govresearchgate.net This conformation appears to be a common feature in many aryl sulfonamides.

The torsion angle C-SO₂-NH-C is a critical parameter describing the molecular conformation. In this compound, this torsion angle is reported to be -78.7(2)°. nih.gov The introduction of substituents on the benzenesulfonyl ring alters this angle. For example, in N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, the corresponding torsion angle is 88.0(2)°. nih.gov In N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, this value is -60.0(2)°. nih.gov These variations highlight the electronic and steric effects of substituents on the conformational landscape of the molecule.

The relative orientation of the two aromatic rings, as described by the dihedral angle, is another important conformational parameter. For this compound, this angle is 44.9(1)°. nih.gov The values for N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide and N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide are 49.8(1)° and 41.7(1)°, respectively. nih.govnih.gov

The following table presents a comparison of key torsion and dihedral angles for this compound and its derivatives.

| Compound | C-SO₂-NH-C Torsion Angle (°) | Dihedral Angle between Aromatic Rings (°) |

| This compound | -78.7(2) | 44.9(1) |

| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | 88.0(2) | 49.8(1) |

| N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | -60.0(2) | 41.7(1) |

Future Perspectives and Emerging Avenues in N 2,6 Dimethylphenyl Benzenesulfonamide Research

Rational Design of Next-Generation Analogues with Enhanced Efficacy and Specificity

The core structure of N-(2,6-dimethylphenyl)benzenesulfonamide presents a versatile scaffold for chemical modification, offering the potential to develop next-generation analogues with improved therapeutic properties. The principles of rational drug design, which leverage an understanding of structure-activity relationships (SAR), are central to this endeavor.

Structure-Activity Relationship (SAR) Studies:

A critical aspect of rational design involves systematically modifying the chemical structure of the lead compound and evaluating the impact on its biological activity. For benzenesulfonamide (B165840) derivatives, SAR studies have been instrumental in identifying key pharmacophoric features. For instance, research on related benzenesulfonamide-based inhibitors has shown that substitutions on both the benzenesulfonamide and the N-phenyl rings can significantly influence potency and selectivity. nih.gov

Key Structural Modifications and Their Potential Impact:

| Modification Site | Potential Enhancement | Rationale |

| Benzenesulfonamide Ring | Increased potency and selectivity | Altering electronic properties and hydrogen bonding capabilities. |

| N-(2,6-dimethylphenyl) Ring | Improved pharmacokinetic properties | Modifying lipophilicity and metabolic stability. |

| Sulfonamide Linker | Enhanced target binding | Optimizing the orientation and interaction with the target protein. |

The synthesis of a series of N-(heterocyclylphenyl)benzenesulfonamides has demonstrated that the introduction of different heterocyclic moieties can lead to potent inhibitors of specific biological pathways, such as the Wnt/β-catenin signaling pathway. nih.gov This highlights the immense potential of exploring diverse substituents to fine-tune the biological activity of this compound analogues.

Discovery of Novel Biological Targets and Therapeutic Applications

While the initial biological evaluation of this compound itself is still in its early stages, the broader class of benzenesulfonamides has been shown to interact with a variety of biological targets, suggesting a rich landscape for future investigations.

Emerging Therapeutic Areas:

Anticancer Agents: A significant body of research points to the potential of benzenesulfonamide derivatives as anticancer agents. nih.gov One of the most promising areas is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. nih.govnih.gov Novel N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit the proliferation of cancer cells by targeting β-catenin. nih.gov The discovery of small molecules that disrupt the interaction between β-catenin and its co-activator BCL9 is a key strategy in this field. youtube.com

Carbonic Anhydrase Inhibition: Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov Different CA isoforms are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and edema. The design of isoform-specific CA inhibitors based on the benzenesulfonamide scaffold is an active area of research. nih.gov

Antimicrobial Agents: Some studies have indicated that benzenesulfonamide derivatives possess antimicrobial properties. nih.gov Further investigation into the antimicrobial spectrum and mechanism of action of this compound and its analogues could lead to the development of new anti-infective agents.

Potential Novel Biological Targets:

| Potential Target | Therapeutic Area | Supporting Evidence from Related Compounds |

| β-catenin/BCL9 protein-protein interaction | Cancer | Inhibition of Wnt signaling by N-(heterocyclylphenyl)benzenesulfonamides. nih.govyoutube.com |

| Carbonic Anhydrase Isoforms (e.g., CA IX) | Cancer, Glaucoma | Known inhibitory activity of the benzenesulfonamide scaffold. nih.govnih.gov |

| Bacterial Enzymes | Infectious Diseases | Observed antimicrobial activity of some benzenesulfonamide derivatives. nih.gov |

| Kinases | Cancer, Inflammation | Benzenesulfonamide analogs have been identified as kinase inhibitors. mdpi.com |

Synergistic Integration of Experimental and Computational Methodologies for Accelerated Research

The convergence of experimental and computational techniques offers a powerful paradigm to accelerate the discovery and development of novel this compound-based therapeutics.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity. mdpi.com This allows for the prediction of the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It can be used to understand the binding mode of this compound derivatives to their targets and to design new analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction and to identify key residues involved in binding.

Integrated Research Workflow:

An integrated approach would typically involve the following steps:

Virtual Screening: Computational screening of large libraries of virtual this compound analogues against a specific biological target.

Synthesis and Experimental Validation: Synthesis of the most promising candidates identified through virtual screening, followed by in vitro and in vivo testing to validate their biological activity.

Iterative Refinement: Using the experimental data to refine the computational models and to guide the design of the next generation of analogues in a continuous feedback loop.

This synergistic approach has the potential to significantly reduce the time and cost associated with drug discovery, paving the way for the rapid development of novel and effective therapies based on the this compound scaffold.

Q & A

Q. What is the standard synthetic route for N-(2,6-dimethylphenyl)benzenesulfonamide, and what critical parameters ensure high yield?

The synthesis involves reacting benzenesulfonyl chloride with 2,6-dimethylaniline under controlled conditions. Key steps include:

- Dropwise addition of chlorosulfonic acid to benzene in chloroform at 0°C to generate benzenesulfonyl chloride .

- Stoichiometric reaction of the sulfonyl chloride with 2,6-dimethylaniline, followed by refluxing and purification via recrystallization from dilute ethanol .

- Yield optimization requires precise temperature control during sulfonation and thorough washing to remove unreacted reagents.

Q. How is crystallization achieved for X-ray diffraction studies of this compound?

Single crystals suitable for X-ray analysis are grown by slow evaporation of an ethanolic solution at room temperature. This method minimizes defects and ensures well-ordered crystal lattices, critical for resolving molecular geometry .

Q. What spectroscopic methods are used to characterize this compound?

- Infrared (IR) spectroscopy : Confirms sulfonamide group presence via S=O asymmetric/symmetric stretching (1350–1150 cm⁻¹) and N–H bending (∼3300 cm⁻¹) .

- ¹H-NMR : Identifies aromatic proton environments (e.g., dimethylphenyl substituents at δ 2.2–2.4 ppm) and NH proton (δ ∼7.5 ppm) .

- X-ray diffraction : Resolves bond lengths (e.g., S–O ≈ 1.43 Å, N–C ≈ 1.42 Å) and torsion angles .

Advanced Research Questions

Q. How do substituents on the aryl rings influence molecular conformation and packing?

Substituent steric and electronic effects dictate torsional angles between aromatic rings. For N-(2,6-dimethylphenyl)benzenesulfonamide:

- The N–C bond in the C–SO₂–NH–C segment adopts a gauche conformation (torsion angle: −60.0(2)°), influenced by steric hindrance from 2,6-dimethyl groups .

- Rotation between phenyl rings (∼44.9°) contrasts with analogs lacking methyl groups (e.g., 61.5° in N-(2-methylphenyl) derivatives), altering crystal packing .

Q. What intermolecular interactions stabilize the crystal lattice?

Q. How are SHELX programs employed in refining crystallographic data for this compound?

- SHELXL : Refines atomic positions and thermal parameters against high-resolution data, using a riding model for H atoms (C–H = 0.93–0.96 Å, N–H = 0.86 Å) .

- Validation tools in SHELXPRO check for geometric outliers (e.g., bond angle deviations > 5°) and R-factor consistency (e.g., R₁ < 0.05 for I > 2σ(I)) .

Q. How can substituent effects on bioactivity be systematically studied?

- Functionalization : Introduce electron-withdrawing/donating groups (e.g., nitro, amino) via reactions like nitration (HNO₃/H₂SO₄) or reduction (FeCl₃/hydrazine) .

- Structure-activity relationships (SAR) : Correlate substituent positions (e.g., para vs. meta) with antibacterial/anti-enzymatic activity using in vitro assays (e.g., MIC values against S. aureus) .

Q. What experimental strategies resolve contradictions in crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.